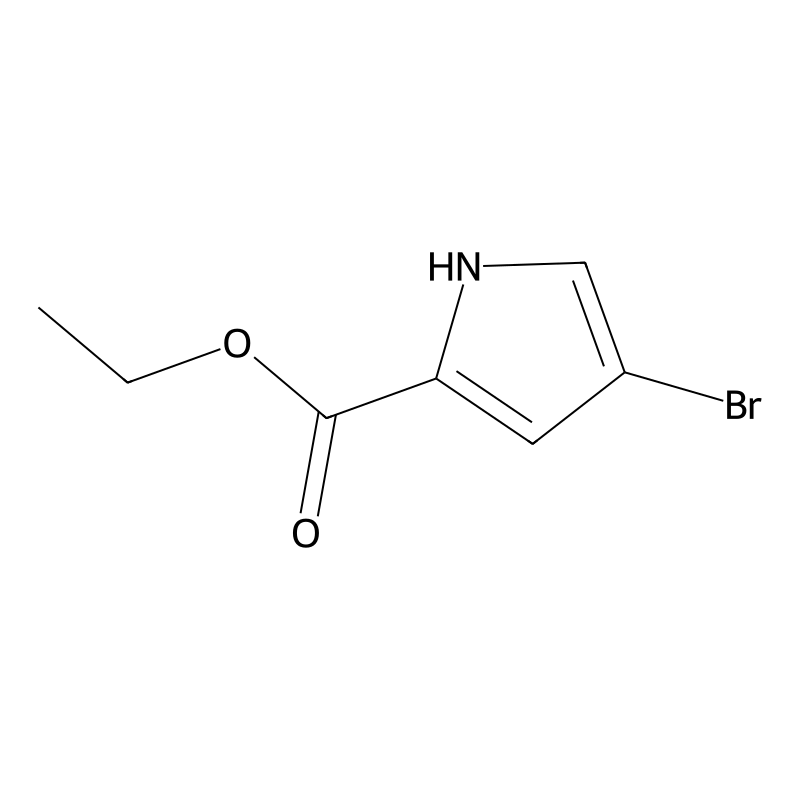

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Pyrrole-based Compounds:

Et Br Pyr-2-COOE can serve as a valuable precursor for the synthesis of diverse pyrrole-based compounds, which are a class of nitrogen-containing heterocyclic molecules with diverse applications in medicinal chemistry, materials science, and organic electronics. The presence of the bromine substituent allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse pyrrole derivatives. [Source: "Ethyl 4-bromopyrrole-2-carboxylate" on Sigma-Aldrich, ]

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.05 g/mol. It features a pyrrole ring with a bromine substituent at the 4-position and an ethyl ester at the 2-position. The compound is characterized by its unique structure, which allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The SMILES representation of this compound is CCOC(=O)c1cc(Br)c[nH]1 .

- Cross-Coupling Reactions: The bromo group allows for nucleophilic substitution, facilitating cross-coupling reactions with various nucleophiles, thereby creating complex heterocyclic compounds.

- Acylation and Nitration: This compound can be modified through acylation and nitration reactions, which enhance its synthetic utility in developing pharmaceuticals and agrochemicals .

- Ligand Formation: It has been utilized as a ligand in copper-catalyzed reactions, demonstrating its role in facilitating diverse organic transformations.

Research indicates that derivatives of ethyl 4-bromo-1H-pyrrole-2-carboxylate exhibit significant biological activities:

- Antibacterial Properties: Pyrrolopyridine analogs derived from this compound have shown antibacterial activity in vitro, suggesting potential applications in antibiotic development.

- Antifungal Activity: Some studies have indicated that pyrrole derivatives can also possess antifungal properties, further expanding their therapeutic potential.

Several methods are employed for the synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate:

- Paal-Knorr Pyrrole Condensation: This method involves the reaction of suitable precursors under acidic conditions to form the pyrrole ring structure.

- Metal-Catalyzed Reactions: Recent advancements include metal-catalyzed conversions that allow for efficient synthesis from primary diols and amines to yield pyrroles with high selectivity.

- Functionalization Techniques: The bromine substituent enables further functionalization through electrophilic aromatic substitution or nucleophilic attacks, allowing for diverse derivative synthesis .

Ethyl 4-bromo-1H-pyrrole-2-carboxylate serves various applications in different fields:

- Organic Synthesis: It acts as a key building block for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry.

- Pharmaceutical Development: The compound is instrumental in creating biologically active molecules, highlighting its significance in drug discovery efforts .

- Material Science: Its unique properties allow it to be used in developing materials with specific functionalities, such as electronic or optical applications .

Studies focusing on the interactions of ethyl 4-bromo-1H-pyrrole-2-carboxylate with biological systems have indicated:

- Receptor Binding Affinity: Research has explored how this compound interacts with specific biological receptors, providing insights into its potential therapeutic mechanisms.

- Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity, particularly in antibacterial and antifungal assays .

Ethyl 4-bromo-1H-pyrrole-2-carboxylate shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 0.96 | Methyl group instead of ethyl; may affect solubility |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | 0.86 | Lacks ethyl ester; more acidic character |

| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 0.79 | Contains an aldehyde group; different reactivity |

| Methyl 3-Bromopyrrole-2-carboxylate | 0.89 | Bromine at a different position; alters reactivity |

| Ethyl 1H-pyrrole-2-carboxylate | 0.81 | No bromine substituent; simpler structure |

The uniqueness of ethyl 4-bromo-1H-pyrrole-2-carboxylate lies primarily in its specific bromo substitution and ethoxy group, which enhances its reactivity and versatility in synthetic applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant